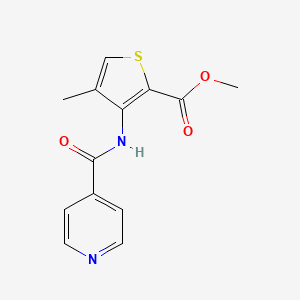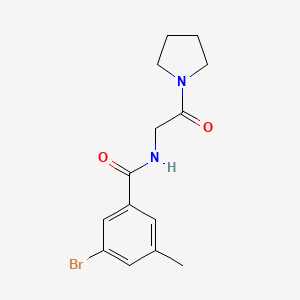
4-(2,2-difluoroethoxy)-N-(2-fluoro-4-hydroxyphenyl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-difluoroethoxy)-N-(2-fluoro-4-hydroxyphenyl)pyridine-2-carboxamide, also known as DFH-4-OC, is a chemical compound that has been of great interest to scientists due to its potential applications in scientific research. This compound belongs to the class of pyridine carboxamide derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Wirkmechanismus
The mechanism of action of 4-(2,2-difluoroethoxy)-N-(2-fluoro-4-hydroxyphenyl)pyridine-2-carboxamide involves the inhibition of the activity of certain enzymes, such as tyrosine kinases, which play important roles in cellular processes such as cell growth, differentiation, and migration. This compound binds to the active site of these enzymes and prevents them from carrying out their normal functions. This inhibition can lead to a decrease in the proliferation of cancer cells and a reduction in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. This compound has also been shown to have a low toxicity profile and is well tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,2-difluoroethoxy)-N-(2-fluoro-4-hydroxyphenyl)pyridine-2-carboxamide has several advantages for laboratory experiments. It is relatively easy to synthesize and is available in high purity and yield. It has been shown to have a low toxicity profile, making it safe for use in animal studies. However, one limitation of this compound is that it may not be effective against all types of cancer cells or in all animal models. Further research is needed to determine its efficacy in different contexts.
Zukünftige Richtungen
There are several future directions for research on 4-(2,2-difluoroethoxy)-N-(2-fluoro-4-hydroxyphenyl)pyridine-2-carboxamide. One area of interest is the development of new drugs based on the structure of this compound that may have improved efficacy and reduced toxicity. Another area of interest is the investigation of the mechanism of action of this compound in more detail, including the identification of its target enzymes and the signaling pathways involved. Additionally, further studies are needed to determine the efficacy of this compound in different animal models and against different types of cancer cells. Overall, this compound is a promising compound for scientific research and has the potential to lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 4-(2,2-difluoroethoxy)-N-(2-fluoro-4-hydroxyphenyl)pyridine-2-carboxamide involves the reaction of 2-fluoro-4-hydroxyaniline with 2,2-difluoroethanol in the presence of a base to form 2-(2,2-difluoroethoxy)phenol. This intermediate is then reacted with 2-chloronicotinic acid in the presence of a coupling agent to form this compound. The synthesis process is relatively simple and can be carried out in a few steps with high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-(2,2-difluoroethoxy)-N-(2-fluoro-4-hydroxyphenyl)pyridine-2-carboxamide has been found to have potential applications in scientific research. It has been studied extensively for its ability to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in various cellular processes. This compound has also been shown to have anti-inflammatory and anticancer properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
4-(2,2-difluoroethoxy)-N-(2-fluoro-4-hydroxyphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3/c15-10-5-8(20)1-2-11(10)19-14(21)12-6-9(3-4-18-12)22-7-13(16)17/h1-6,13,20H,7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVQAJWEMWMCEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)NC(=O)C2=NC=CC(=C2)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]ethanesulfonamide](/img/structure/B7662940.png)


![N-[2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]ethanesulfonamide](/img/structure/B7662962.png)



![2,3,6-trifluoro-N-[2-(hydroxymethyl)cycloheptyl]benzamide](/img/structure/B7662981.png)
![1-[3-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]ethanone](/img/structure/B7662985.png)
![N-methyl-1-(2-methylphenyl)-N-[2-(2H-tetrazol-5-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B7662990.png)
![4-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide](/img/structure/B7662997.png)

![N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methanesulfonamide](/img/structure/B7663011.png)
![5-(4-methoxyphenyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7663013.png)
